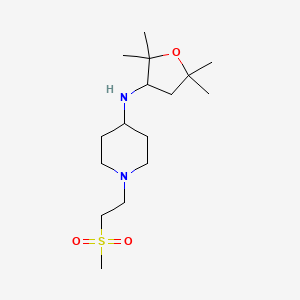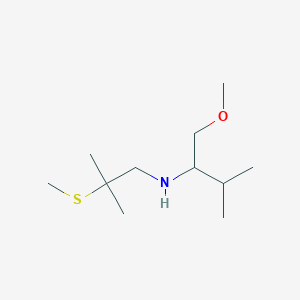![molecular formula C20H25ClN2O3 B7640026 N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640026.png)
N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride, also known as EPMC, is a chemical compound that has been widely used in scientific research. EPMC is a synthetic compound that belongs to the class of morpholine derivatives. It has been shown to have various biochemical and physiological effects, making it a useful tool in studying different biological processes.
作用機序
The mechanism of action of N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
実験室実験の利点と制限
One of the main advantages of using N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride in lab experiments is its versatility. This compound has been shown to have a wide range of pharmacological activities, making it a useful tool in studying different biological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride in scientific research. One potential direction is the use of this compound as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases. Additionally, this compound may have potential applications in the treatment of cancer, either as a standalone treatment or in combination with other therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride involves the reaction of 4-ethoxybenzyl chloride with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with 4-ethoxybenzaldehyde. The final product, this compound, is obtained by the reaction of the intermediate with ammonium chloride in the presence of acetic acid.
科学的研究の応用
N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride has been extensively used in scientific research as a tool to study different biological processes. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been used as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.ClH/c1-2-24-17-10-8-16(9-11-17)19(15-6-4-3-5-7-15)22-20(23)18-14-21-12-13-25-18;/h3-11,18-19,21H,2,12-14H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOCCGDNWCOVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3CNCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)


![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)
![1-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B7639995.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)

![1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)
![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)

![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)
![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)